1-(Pentafluorophenyl)piperazine hydrochloride
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Overview
Description
1-(Pentafluorophenyl)piperazine hydrochloride is a chemical compound with the molecular formula C10H10ClF5N2 and a molecular weight of 288.65 g/mol . It is characterized by the presence of a piperazine ring substituted with a pentafluorophenyl group and a hydrochloride salt. This compound is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
The synthesis of 1-(Pentafluorophenyl)piperazine hydrochloride typically involves the reaction of pentafluorobenzene with piperazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the resulting compound with hydrochloric acid .
Industrial production methods for this compound may involve bulk manufacturing processes, including custom synthesis and sourcing of raw materials . These methods are designed to produce the compound in large quantities while maintaining high purity and quality standards.
Chemical Reactions Analysis
1-(Pentafluorophenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions, where one or more fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The piperazine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base form of the compound.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Pentafluorophenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Pentafluorophenyl)piperazine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
1-(Pentafluorophenyl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(Trifluoromethyl)phenylpiperazine: This compound has a trifluoromethyl group instead of a pentafluorophenyl group, resulting in different chemical properties and reactivity.
1-(Chlorophenyl)piperazine: The presence of a chlorine atom in place of the pentafluorophenyl group affects the compound’s electronic properties and reactivity.
1-(Bromophenyl)piperazine: Similar to the chlorophenyl derivative, the bromophenyl group influences the compound’s chemical behavior.
The uniqueness of this compound lies in its pentafluorophenyl group, which imparts distinct electronic and steric properties, making it valuable for specific research applications .
Properties
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2.ClH/c11-5-6(12)8(14)10(9(15)7(5)13)17-3-1-16-2-4-17;/h16H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEBBGHCUNZTQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C(=C(C(=C2F)F)F)F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF5N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24827921 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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